REACTION_SMILES
|
[C:16](=[O:17])([O-:18])[O-:19].[CH2:12]([CH:13]=[CH2:14])[Br:15].[CH3:22][C:23](=[O:24])[CH3:25].[K+:20].[K+:21].[O:1]=[CH:2][c:3]1[cH:4][c:5]([O:6][CH3:7])[c:8]([OH:9])[cH:10][cH:11]1>>[O:1]=[CH:2][c:3]1[cH:4][c:5]([O:6][CH3:7])[c:8]([O:9][CH2:14][CH:13]=[CH2:12])[cH:10][cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(C=O)ccc1O
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCOc1ccc(C=O)cc1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |